N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2. The 3-chlorophenyl group on the acetamide nitrogen introduces steric and electronic effects critical for molecular interactions. This compound is of interest in medicinal chemistry due to the structural versatility of the pyrimidinone scaffold, which is prevalent in bioactive molecules targeting enzymes like kinases or dihydrofolate reductase.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-5-7-15(8-6-14)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-13-4-2-3-12(20)9-13/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJXRIWPBIPFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its molecular formula and its IUPAC name. The presence of the chlorophenyl and methoxybenzenesulfonyl groups contributes to its biological activity.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, derivatives synthesized from 1,3,4-oxadiazole and piperidine cores have shown moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . The specific compound under discussion may also demonstrate similar activity due to its structural components.
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibition:
The compound has potential as an AChE inhibitor. A study found that derivatives with similar functional groups displayed strong inhibitory activity against AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Urease Inhibition:
Another significant activity is urease inhibition. Compounds in this class have demonstrated strong urease inhibitory effects, with IC50 values indicating high potency compared to standard drugs . This suggests potential applications in treating conditions related to urease-producing bacteria.
Study 1: Synthesis and Evaluation of Related Compounds
In a study evaluating various derivatives, several compounds showed promising results in terms of antibacterial and enzyme inhibition activities. For example, compounds with IC50 values ranging from 0.63 µM to 6.28 µM against urease were identified as particularly effective .
| Compound ID | IC50 (µM) | Activity Type |
|---|---|---|
| 7m | 0.63 | Urease Inhibition |
| 7n | 1.13 | Urease Inhibition |
| 7o | 1.21 | Urease Inhibition |
| 7p | 6.28 | Urease Inhibition |
Study 2: Docking Studies
Docking studies have elucidated the interactions between the compound and various amino acids in target enzymes, confirming the binding efficacy that correlates with observed biological activities . These interactions are crucial for understanding the mechanism of action and optimizing the compound for better efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their comparative attributes are summarized below:
Key Comparisons:
The 3-chlorophenyl group in the target compound may confer distinct steric interactions relative to the 4-chlorophenyl group in ’s compound, influencing receptor selectivity.
Synthetic Efficiency :
- The analog in achieved an 80% yield, suggesting efficient thioether formation. The target compound’s synthesis may require optimization due to the bulkier 4-methoxybenzenesulfonyl group.
Crystallographic Insights :
- Crystal structures of related compounds (e.g., ) resolved via SHELXL refinement reveal that chloro-substituted phenyl groups induce planar conformations, favoring π-π stacking. The target compound’s crystal structure remains unreported, but similar methods could elucidate its packing behavior.
Solubility and Pharmacokinetics :
- The cyclohexenylethyl group in ’s analog likely enhances lipophilicity, whereas the target’s 3-chlorophenyl and sulfonyl groups may improve aqueous solubility via polar interactions.
Research Findings and Gaps:
- Antimicrobial Activity : ’s analog showed antibacterial efficacy, but the target compound’s activity remains untested. The sulfonyl group could broaden its spectrum.
- Synthetic Challenges : The methoxybenzenesulfonyl group may necessitate protective strategies during synthesis to prevent desulfonylation, a common issue in sulfonyl-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
